molecular formula C15H19NO4 B12841037 (2R,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid

(2R,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12841037
M. Wt: 277.31 g/mol
InChI Key: LYSIHBBDEZQRJU-OLZOCXBDSA-N
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Description

(2R,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.

    Esterification: The ethoxycarbonyl group is introduced through an esterification reaction using ethanol and a suitable carboxylic acid derivative.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2R,5S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2R,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    (2R,5S)-1-Benzyl-5-(propoxycarbonyl)pyrrolidine-2-carboxylic acid: Similar structure but with a propoxycarbonyl group.

Uniqueness

(2R,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the ethoxycarbonyl group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(2R,5S)-1-benzyl-5-ethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-2-20-15(19)13-9-8-12(14(17)18)16(13)10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13+/m1/s1

InChI Key

LYSIHBBDEZQRJU-OLZOCXBDSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](N1CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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